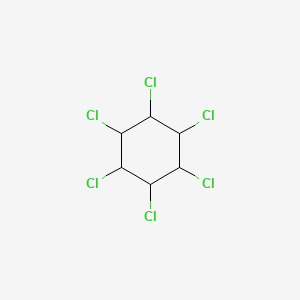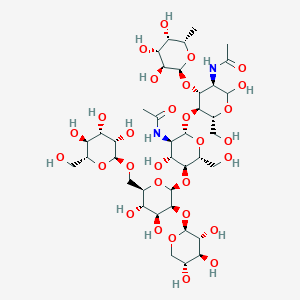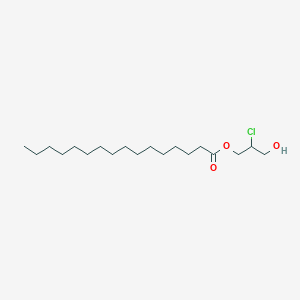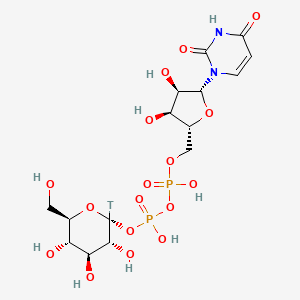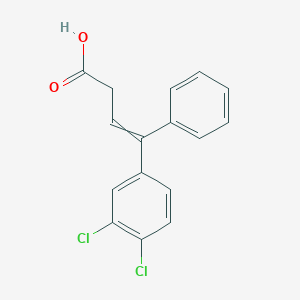
4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, gas, color, etc.) and odor.
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions for the reaction. The yield and purity of the product are also important.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties could include reactivity with other substances, acidity or basicity, and redox potential.科学的研究の応用
Synthesis of Unnatural α-Amino Acids and Heterocycles : This acid is used in the synthesis of unnatural α-amino acids and various heterocycles, such as furanone, benzoxazapindione, and quinoxaline derivatives. These compounds have potential as new bases for nucleoside moieties (El-Hashash & Rizk, 2013).
Pharmacological Activity : Derivatives of 4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid, like 4-amino-3-phenylbutanoic acid hydrochloride, are used in medical practice for their nootropic properties, while others like 4-amino-3-(4-chlorophenyl)butanoic acid have myorelaxant and analgesic properties (Vasil'eva et al., 2016).
Insecticidal Activities : Some esters derived from 3-Methylbutyric and 3-methylbut-3-enoic acids, which are analogues of fenvalerate where non-aryl substituents replace the 4-chlorophenyl group, demonstrate insecticidal activities. This highlights the role of the structural requirements for activity in this molecule part (Elliott et al., 1983).
Decarboxylation Studies : The compound is involved in studies of kinetic isotope effects in gas-phase thermal decarboxylation. Such studies provide insights into the reaction mechanisms at the molecular level (Bigley & Thurman, 1967).
Analgesic Activity : Substituted 4-aryl-4-oxo-2-thienylbut-2-enoic acids, synthesized using reactions of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, exhibit analgesic activity comparable to or exceeding that of reference drugs (Шипиловских et al., 2013).
Chemical Synthesis and Characterization : The compound is also used in the synthesis and characterization of various chemicals, such as in the preparation of (Z)-3-(4-chlorophenylamino)-1-Phenylbut-2-En-1-One, providing insights into their crystal structures and properties (Patil et al., 2012).
Safety And Hazards
This involves information about the toxicity of the compound, precautions that need to be taken when handling it, and procedures for dealing with spills or exposure.
将来の方向性
This could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made to the synthesis process.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less well-known compound, some of this information may not be available. If you have a specific compound in mind, it may be helpful to look up its CAS registry number, as this is a unique identifier used in many chemical databases.
特性
IUPAC Name |
4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O2/c17-14-8-6-12(10-15(14)18)13(7-9-16(19)20)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSRZRLDJSBWQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCC(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide](/img/structure/B1146281.png)

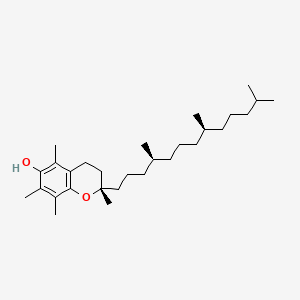
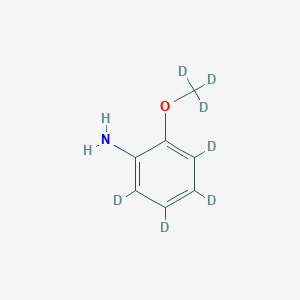
![(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide](/img/structure/B1146288.png)
